A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime
A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime, a fluorinated aromatic aldoxime of interest in medicinal chemistry and synthetic organic chemistry. The document details the compound's key physicochemical properties, including its molecular weight. A comprehensive, field-proven protocol for its synthesis from commercially available precursors is presented, with a focus on the causal reasoning behind experimental choices. Furthermore, this guide outlines a systematic workflow for the structural characterization and purity assessment of the synthesized compound, employing modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction
4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is an organic compound featuring a difluoromethoxy group, a methoxy group, and an oxime functional group attached to a benzene ring. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, is a widely employed strategy in drug discovery to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Oximes themselves are versatile functional groups that can serve as synthetic intermediates, ligands for metal ions, or possess intrinsic biological activity.[1] This guide provides a detailed overview of the essential technical information required for the effective synthesis and characterization of this compound.
Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉F₂NO₃ | [2] |
| Molecular Weight | 217.17 g/mol | [2] |
| CAS Number | 733796-08-2 | [2] |
| Appearance | Expected to be a solid | [3] |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, methanol, and ethyl acetate. | [3][4] |
Synthesis Workflow
The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is a two-step process commencing with the synthesis of the precursor aldehyde, followed by its conversion to the corresponding oxime.
Synthesis of the Precursor: 4-(Difluoromethoxy)-3-methoxybenzaldehyde
The synthesis of the aldehyde precursor can be achieved starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) through a difluoromethylation reaction.
Reaction Scheme:
Caption: Synthesis of the precursor aldehyde from vanillin.
Experimental Protocol:
A robust method for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde involves the reaction of vanillin with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as sodium carbonate, to the solution. Subsequently, add sodium chlorodifluoroacetate. The base is crucial for deprotonating the phenolic hydroxyl group of vanillin, rendering it nucleophilic for the subsequent reaction.
-
Reaction Conditions: Heat the reaction mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-(Difluoromethoxy)-3-methoxybenzaldehyde.[5]
Oximation of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
The conversion of the aldehyde to the oxime is a condensation reaction with hydroxylamine.
Reaction Scheme:
Caption: Oximation of the precursor aldehyde.
Experimental Protocol:
A common and efficient method for the synthesis of aldoximes involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a mild base.[3][7][8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Difluoromethoxy)-3-methoxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride to the solution, followed by a mild base like sodium carbonate or sodium acetate. The base is necessary to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which is the active nucleophile.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the product can often be isolated by precipitation upon the addition of water.[9] The solid product is then collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime.[9]
Structural Characterization and Purity Assessment
The identity and purity of the synthesized 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime must be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.
-
O-H stretch: A broad absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl group of the oxime.[4][10][11]
-
C=N stretch: A characteristic absorption band for the carbon-nitrogen double bond of the oxime should appear around 1665 cm⁻¹.[4][10][11]
-
N-O stretch: An absorption band for the nitrogen-oxygen single bond is typically observed around 945 cm⁻¹.[4][10][11]
-
C-F stretch: Strong absorption bands corresponding to the C-F bonds of the difluoromethoxy group are expected in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methoxy protons, the proton of the C=N-OH group, and the proton of the difluoromethoxy group (which will appear as a triplet due to coupling with the two fluorine atoms). The chemical shift of the proton attached to the oxime carbon can help in determining the E/Z isomeric ratio.
-
¹³C NMR: The spectrum will show signals for all the unique carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: This will show a signal corresponding to the two equivalent fluorine atoms of the difluoromethoxy group.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected to be observed, confirming the molecular weight.[12]
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
This technical guide has provided a comprehensive overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime, including its molecular weight and other key properties. Detailed, scientifically-grounded protocols for its synthesis and characterization have been presented to aid researchers in its preparation and analysis. The methodologies described are based on established chemical principles and are designed to be both reliable and reproducible. This document serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.
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